

physicochemical properties of 2-Chloroflumethasone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloroflumethasone

Cat. No.: B13394975

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Technical Monograph: Physicochemical Profiling of **2-Chloroflumethasone** (Halometasone)

Part 1: Executive Technical Summary

2-Chloroflumethasone, pharmacologically standardized as Halometasone (CAS: 50629-82-8), is a high-potency synthetic corticosteroid. Structurally, it is the 2-chloro analog of Flumethasone. The introduction of the chlorine atom at the C2 position of the steroid backbone significantly alters its physicochemical behavior compared to its parent compound, enhancing lipophilicity and modifying metabolic stability.

This guide provides a definitive physicochemical profile for researchers developing topical formulations or conducting impurity profiling. It moves beyond basic data to explain the causality between structure and property, ensuring robust experimental design.

Part 2: Structural & Physicochemical Properties

The potency and stability of **2-Chloroflumethasone** are dictated by three critical structural modifications to the cortisol backbone:

- C2-Chlorine: Sterically hinders A-ring reduction (a primary metabolic deactivation pathway) and increases lipophilicity.
- C6

, C9

-Difluoro: Electron-withdrawing groups that enhance the acidity of the C11-hydroxyl, increasing hydrogen bonding affinity to the Glucocorticoid Receptor (GR).

- C16

-Methyl: Eliminates mineralocorticoid activity (sodium retention) while stabilizing the side chain.

Table 1: Core Physicochemical Data

Property	Value / Characteristic	Experimental Note
Common Name	Halometasone (2-Chloroflumethasone)	Standardized INN
CAS Registry	50629-82-8	Essential for reagent sourcing
Molecular Formula		
Molecular Weight	444.9 g/mol	Monoisotopic mass for MS: 444.15
Appearance	White to off-white crystalline solid	
Melting Point	220–222°C (with decomposition)	Critical: Do not use hot-stage microscopy for purity without TGA confirmation due to decomposition.[1]
Solubility (Organic)	DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~20 mg/mL)	Protocol: Dissolve in DMSO first for aqueous dilutions.
Solubility (Aqueous)	Sparingly soluble (<0.1 mg/mL)	Precipitates rapidly in >90% aqueous buffers.
LogP (Predicted)	2.3 – 2.6	Moderate lipophilicity; suitable for dermal penetration.
pKa	~11.93 (C11-OH)	Non-ionizable in physiological pH range.
UV	240 nm	Characteristic of the -3-ketone system.

Part 3: Analytical Characterization Protocols

To ensure data integrity, the following protocols are designed to be self-validating. The choice of solvents and detection methods is based directly on the physicochemical properties listed above.

High-Performance Liquid Chromatography (HPLC)

Method

Rationale: The C2-chloro group makes the molecule more hydrophobic than Flumethasone. A standard C18 column is sufficient, but the mobile phase requires a specific organic ratio to prevent peak tailing.

- Column: Inertsil ODS-3V or Waters Symmetry C18 (mm, 5 μ m).
- Mobile Phase:
 - Isocratic Mix: Acetonitrile : Methanol : Water (40 : 25 : 35 v/v/v).[2]
 - Note: The ternary mixture provides better selectivity for the chloro-impurity separation than a binary ACN:Water system.
- Flow Rate: 1.0 mL/min.[2][3][4]
- Detection: UV at 240 nm (Maximize sensitivity for the enone chromophore).
- Injection Volume: 10–20 μ L.
- Run Time: ~15 minutes (Retention time typically 7–9 minutes).

Sample Preparation Protocol:

- Weigh 10 mg of **2-Chloroflumethasone** standard.
- Dissolve in 5 mL of Methanol (Do not use water). Use sonication for 5 minutes.
- Dilute to volume with Mobile Phase.
- Validation Check: If the solution turns cloudy, the water content in the mobile phase shock-precipitated the steroid. Increase Methanol ratio in the diluent.

Mass Spectrometry (LC-MS)

Rationale: For impurity profiling, UV is insufficient.

- Ionization: ESI Positive Mode ().
- Target Mass: 445.15 m/z.
- Fragment Confirmation: Look for the characteristic loss of HF (20 Da) or the chloro-isotope pattern (ratio of 3:1), which confirms the presence of the 2-chloro substituent.

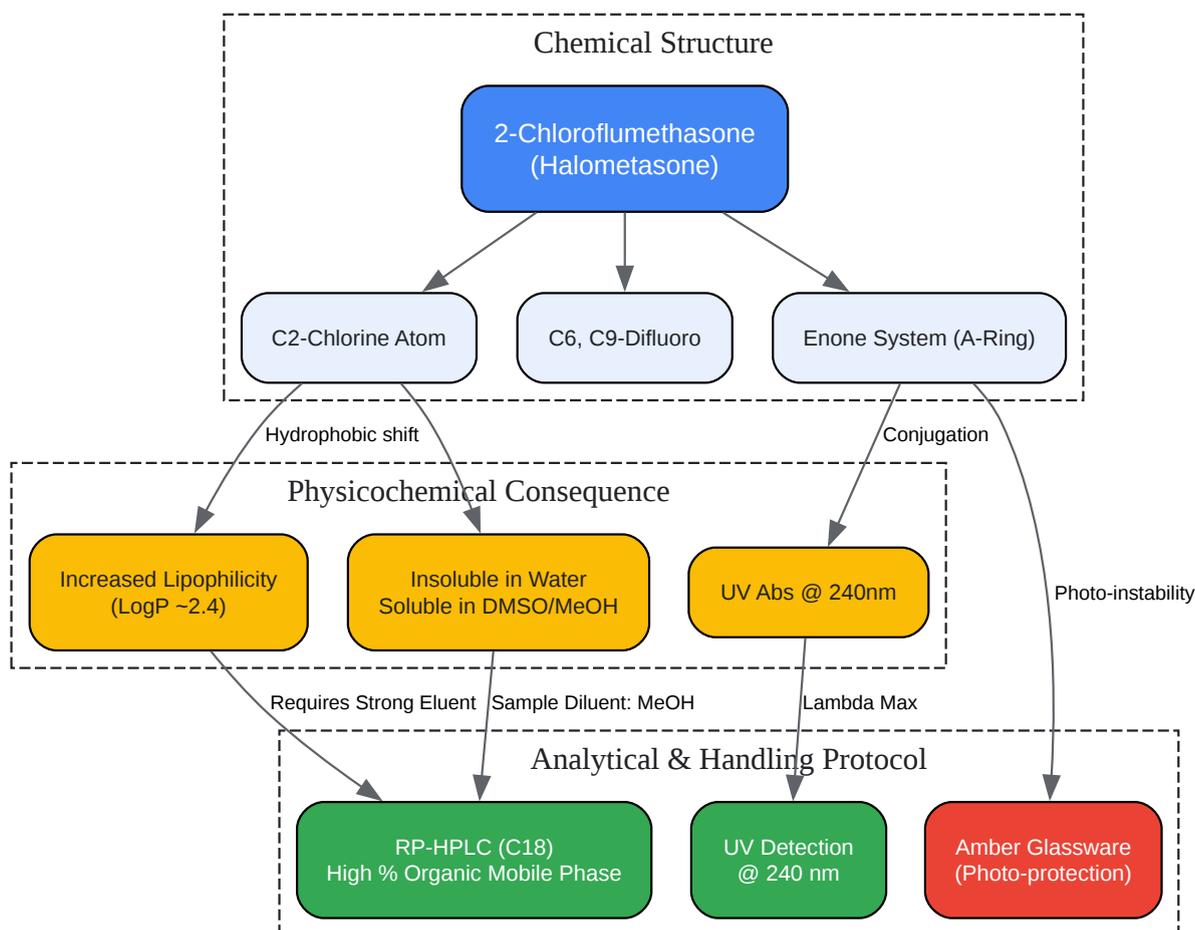
Part 4: Stability & Degradation Logic

Understanding degradation is vital for handling. **2-Chloroflumethasone** is robust but has specific vulnerabilities.

- Photolytic Instability (Critical): The -dienone system (A-ring) is sensitive to UV light. Exposure leads to photo-isomerization or hydration of the double bonds.
 - Handling: All solutions must be protected from light (amber glassware).
- Oxidative Degradation: The C17-dihydroxyacetone side chain is susceptible to oxidative cleavage (Mattox rearrangement), especially in alkaline conditions.
 - Storage: Store solid at -20°C. Solutions should be used within 24 hours.
- Hydrolysis: Unlike esterified steroids (e.g., Flumethasone Pivalate), **2-Chloroflumethasone** is a free alcohol and is relatively resistant to hydrolysis, but the C2-Cl bond is stable under physiological conditions.

Part 5: Visualization of Structural Logic

The following diagram illustrates the relationship between the chemical structure of **2-Chloroflumethasone**, its resulting physicochemical properties, and the required analytical strategy.



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Caption: Structural-Property-Analytical Causality Map. The C2-Cl modification necessitates specific solubility protocols and HPLC conditions.

Part 6: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9846332, Halometasone. Retrieved from [[Link](#)]
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